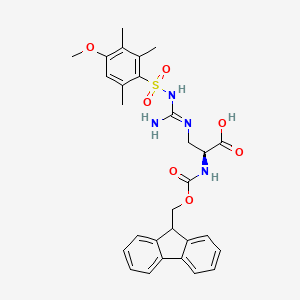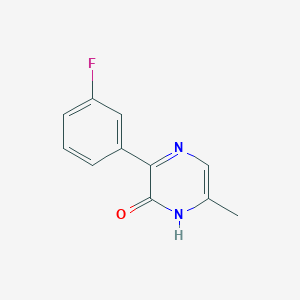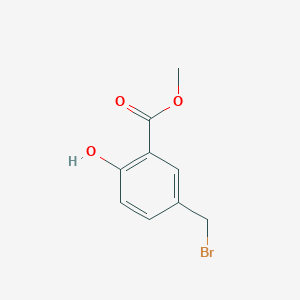
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups and a carbamoyl group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthetic routes that are optimized for yield and efficiency. The use of catalysts, such as copper(I) thiophene-2-carboxylate, in Ullmann coupling reactions is one example of an industrial method . These reactions are typically carried out under controlled conditions to ensure high purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of thiophene derivatives.
Aplicaciones Científicas De Investigación
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with a similar thiophene ring structure but with only one carboxylic acid group.
Thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group at a different position on the ring.
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Uniqueness
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is unique due to the presence of two carboxylic acid groups and a carbamoyl group, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H7NO5S2 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-[(4-carboxythiophen-3-yl)carbamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO5S2/c13-9(8-5(10(14)15)1-2-19-8)12-7-4-18-3-6(7)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
UIDFELQNLAQPBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)O)C(=O)NC2=CSC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)

